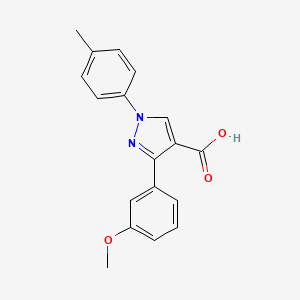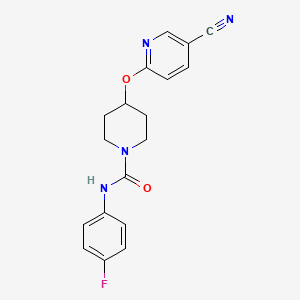![molecular formula C14H22N2 B2507973 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine CAS No. 869945-54-0](/img/structure/B2507973.png)
1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and their presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance biological activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and substituents at the nitrogen atom of benzamide was found to dramatically enhance activity . Similarly, novel optically active molecules based on a piperidin-3-ol template were developed, with stereochemistry playing a crucial role in their affinity for monoamine transporters . Another study reported the synthesis of piperazine derivatives through a four-component cyclocondensation, showcasing the versatility of methods available for synthesizing piperidine-related compounds . Additionally, a novel piperidin-1-ylmethyl-quinolin-2(1H)-one was synthesized using Michael addition, demonstrating the utility of this approach in piperidine chemistry .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with various substituents affecting the overall geometry and properties of the molecule. X-ray crystallography has been used to study the crystal structure of a novel piperidin-1-ylmethyl-quinolin-2(1H)-one, revealing interactions such as C-H⋯O and C-H⋯C that influence the stability and conformation of the molecule . Density functional theory (DFT) calculations, including vibrational analysis and molecular electrostatic potential studies, have been employed to understand the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The Michael addition reaction is a key step in the synthesis of some piperidine derivatives, as seen in the formation of a piperidin-1-ylmethyl-quinolin-2(1H)-one . The reactivity of these compounds can be further understood by analyzing local reactivity descriptors, which help identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to significant changes in properties such as solubility, boiling point, and biological activity. For example, the anti-AChE activity of piperidine derivatives is greatly affected by the nature of the substituents, with some compounds showing high potency and selectivity . Theoretical calculations, such as natural bond orbital (NBO) analysis, can provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Additionally, thermodynamic properties and electronic absorption spectra can be predicted and compared with experimental data to further understand the properties of these compounds .
科学的研究の応用
Cytotoxic and Anticancer Agents : Dimmock et al. (1998) synthesized a series of compounds related to 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine, finding significant cytotoxicity toward murine and human tumors. The study revealed new classes of cytotoxic agents based on the piperidines structure (Dimmock et al., 1998).
Antibacterial and Antifungal Activities : Rajkumar et al. (2014) reported on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, displaying excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Crystal Structures and Conformation : Raghuvarman et al. (2014) analyzed the crystal structures of certain derivatives, providing insights into the molecular conformations which are crucial for understanding their biological activities (Raghuvarman et al., 2014).
Brine Shrimp Bioassay for Toxicity : Gul et al. (2003) evaluated the toxicity of bis Mannich bases and corresponding piperidinols in a brine shrimp bioassay. This research is significant in understanding the safety profile of these compounds (Gul et al., 2003).
Cognitive Dysfunction Treatment : Ogawa et al. (1994) investigated N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a similar compound, for its effects on cognitive dysfunction in rats, suggesting potential therapeutic applications (Ogawa et al., 1994).
Selective Estrogen Receptor Modulators : Yadav et al. (2011) designed chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols as novel selective estrogen receptor modulators (SERMs), contributing to breast cancer treatment research (Yadav et al., 2011).
Chiral Synthesis of Piperidine Derivatives : Lau et al. (2002) described a method for large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, which is essential for the development of pharmacologically active compounds (Lau et al., 2002).
Anti-Cancer Activity of Piperidines : Mobio et al. (1989) synthesized novel 4-oxo(hydroxy, amino)piperidines and evaluated their bactericidal, fungicidal, and herbicidal activities, with some showing potential for anti-cancer activity (Mobio et al., 1989).
Mechanism of Aminolysis in Piperidines : Um et al. (2009) studied the aminolysis of X-substituted phenyl diphenylphosphinates, shedding light on the reaction mechanisms relevant to piperidine chemistry (Um et al., 2009).
Antidepressant Activity : Kumar et al. (2004) synthesized and evaluated several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols for antidepressant activity (Kumar et al., 2004).
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various targets in the body, leading to a range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the pharmacokinetics of piperidine derivatives can vary widely, impacting their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of pharmaceutical compounds .
特性
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-4-3-9-16(10-11)14-7-5-13(6-8-14)12(2)15/h5-8,11-12H,3-4,9-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAHERZIKBIHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


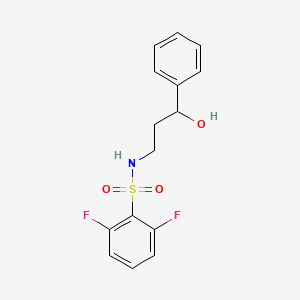
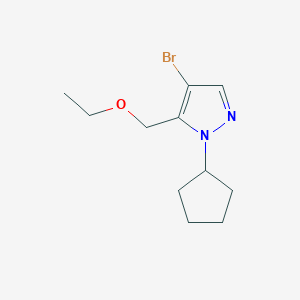
![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)
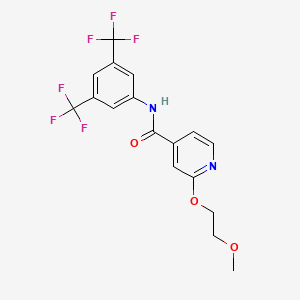
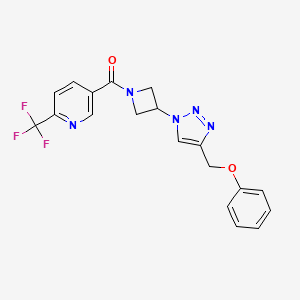
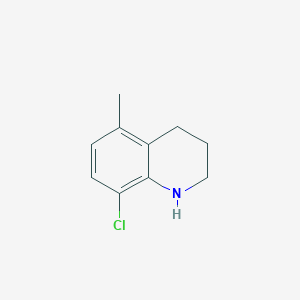
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)
![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)
